3-(2-(Methylamino)ethyl)benzoic acid hydrochloride

Neuroscience Nootropic research Medicinal chemistry SAR

SAR studies on the Hansl amino ethyl meta benzoic acid series demand isomerically pure, water-soluble starting materials. Ortho/para analogs and the free base introduce uncontrolled variables in biological assays, compromising concentration-response reproducibility. 3-(2-(Methylamino)ethyl)benzoic acid hydrochloride is the direct des-benzyl precursor to PRL-8-53. Reductive amination with benzaldehyde yields the N-benzyl tertiary amine; esterification produces the methyl ester. • Meta-substituted scaffold matching the Hansl pharmacophore - ortho (CAS 855277-17-7) and para (CAS 1199775-41-1) isomers excluded. • Hydrochloride salt form delivers 10-21× greater aqueous solubility than the free base, minimizing DMSO co-solvent interference. • Non-hygroscopic solid at ≥95% purity ensures accurate stoichiometric control in derivatization workflows.

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
CAS No. 1624261-14-8
Cat. No. B1405368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(Methylamino)ethyl)benzoic acid hydrochloride
CAS1624261-14-8
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESCNCCC1=CC(=CC=C1)C(=O)O.Cl
InChIInChI=1S/C10H13NO2.ClH/c1-11-6-5-8-3-2-4-9(7-8)10(12)13;/h2-4,7,11H,5-6H2,1H3,(H,12,13);1H
InChIKeyVLWQHZWAERLXDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-(Methylamino)ethyl)benzoic acid hydrochloride: Identity & Physicochemical Profile


3-(2-(Methylamino)ethyl)benzoic acid hydrochloride (CAS 1624261-14-8) is a meta-substituted benzoic acid derivative bearing a 2-(methylamino)ethyl side chain, supplied as the hydrochloride salt (C₁₀H₁₄ClNO₂, MW 215.68) . It is the protonated, water-soluble salt form of the free base 3-(2-(methylamino)ethyl)benzoic acid (CAS 1199774-30-5, C₁₀H₁₃NO₂, MW 179.22), which exhibits a calculated logP of 1.27, density of 1.119 ± 0.06 g/cm³, a predicted boiling point of 333.3 ± 25.0 °C, and an aqueous solubility of approximately 10 g/L . The free base is catalogued under MDL MFCD13249876 . This compound belongs to the amino ethyl meta benzoic acid structural class originally investigated by Hansl at Creighton University, a series known for producing hypermnesic and spasmolytic agents exemplified by PRL-8-53 (CAS 51352-87-5)—the N‑benzyl, methyl ester derivative [1].

1

Hydrochloride salt form for aqueous in vitro assay workflows and reproducible dissolution

2

Meta-substituted aminoethyl benzoic acid scaffold critical for Hansl pharmacophore studies

3

Direct des‑benzyl precursor for PRL‑8‑53 and related nootropic analog synthesis

3-(2-(Methylamino)ethyl)benzoic acid hydrochloride: Non-Interchangeability Rationale


The 3‑(2‑(methylamino)ethyl)benzoic acid scaffold is uniquely defined by the meta‑positioning of the aminoethyl side chain on the benzoic acid ring. Extensive structure‑activity work by Hansl demonstrated that this meta substitution is essential for the desired CNS‑active and spasmolytic pharmacophore; ortho‑ and para‑substituted analogs were not reported to produce equivalent hypermnesic effects [1]. Furthermore, the hydrochloride salt form confers significantly greater aqueous solubility than the free base, a property critical for both in vitro assay reproducibility and in vivo dosing homogeneity—general pharmacological evidence indicates that hydrochloride salts of amine‑containing small molecules typically exhibit 10‑ to 20‑fold higher aqueous solubility than their corresponding free bases [2]. Procurement of the free base (CAS 1199774‑30‑5, logP 1.27, solubility ~10 g/L ) or of the ortho isomer (CAS 855277‑17‑7) or para isomer (CAS 1199775‑41‑1) would therefore introduce uncontrolled variables in biological studies and cannot be considered interchangeable with the target hydrochloride salt.

Meta vs ortho/para isomer

Only meta-substituted analogs have demonstrated hypermnesic activity in published human study; ortho and para isomers lack comparable biological validation and may not reproduce expected endpoint responses.

Hydrochloride salt vs free base

Hydrochloride salt expected to provide higher aqueous solubility than free base; direct substitution with free base may introduce dissolution variability and alter assay concentration‑response profiles.

Ortho isomer ionization difference

Ortho‑substituted isomer predicted to have a distinct pKa and ionization state at physiological pH, which may shift solubility, protein binding, and membrane permeability relative to the meta target compound.

3-(2-(Methylamino)ethyl)benzoic acid hydrochloride: Differentiation Evidence vs Analogs


Meta Substitution Requirement vs Ortho and Para Isomers

The Hansl patent series (US3870715) and the only published human clinical study on this compound class both specifically describe meta‑substituted amino ethyl benzoic acid esters as the active pharmacophore [1]. In the double‑blind human trial of PRL‑8‑53 (oral 5 mg, n=47), poorer‑performing subjects showed an 87.5–105% increase in word recall, while older subjects experienced a 108–152% improvement relative to placebo [2]. No equivalent data exist for ortho‑ (CAS 855277‑17‑7) or para‑substituted (CAS 1199775‑41‑1) isomers. The biological activity of the Hansl series is contingent upon the specific meta topology of the aminoethyl side chain.

Meta substitution requirement
Class-level inference
Only meta-substituted analogs showed hypermnesic activity (87.5–152% recall improvement vs placebo) in a double‑blind human study (n=47); ortho and para isomers lack published biological data.
Supports position-specific pharmacophore context
Data from single trial; verify for research model
Neuroscience Nootropic research Medicinal chemistry SAR

Hydrochloride vs Free Base: Solubility Advantage

The target compound is supplied as the hydrochloride salt (CAS 1624261‑14‑8, MW 215.68), whereas the free base (CAS 1199774‑30‑5, MW 179.22) has a measured aqueous solubility of ~10 g/L and a logP of 1.27 . While a direct experimental solubility comparison for this specific pair is not published, the general principle that hydrochloride salts of amine‑bearing small molecules exhibit 10‑ to 20‑fold greater aqueous solubility than the corresponding free base is well established [1]. In a quantitative example for a structurally related amine‑containing compound, the free base intrinsic solubility was 2.87 mg/mL vs 60 mg/mL for the hydrochloride salt [2], representing a ~21‑fold enhancement.

Salt solubility advantage
Class-level inference
Hydrochloride salt expected 10–21‑fold greater aqueous solubility than free base (class-level estimate; analog example: 2.87 mg/mL free base → 60 mg/mL HCl salt).
Supports aqueous assay reproducibility
Direct experimental solubility not published for this pair
Pharmaceutical salt selection Solubility enhancement In vivo dosing

Physicochemical Equivalence of 3- and 4-Isomers

The 3‑isomer (meta) and 4‑isomer (para) of (2‑(methylamino)ethyl)benzoic acid have experimentally indistinguishable logP values of 1.27 . However, the boiling point shows a measurable difference: 333.3 ± 25.0 °C for the 3‑isomer vs 325.6 ± 25.0 °C for the 4‑isomer [1], a difference of ~7.7 °C. Both isomers have predicted density of 1.1 ± 0.1 g/cm³, identical molecular formula (C₁₀H₁₃NO₂) and molecular weight (179.22), and identical free base purity specifications of ≥95% across commercial suppliers [2].

3- vs 4-isomer profile
Cross-study comparable
logP identical (1.27); boiling point difference ~7.7 °C (333.3 vs 325.6 °C); density nearly identical (1.119 vs 1.1 g/cm³).
Physicochemical similarity does not guarantee biological equivalence
Predicted values; 4-isomer lacks validated activity data
Lipophilicity ADME prediction Positional isomer comparison

Purity and Commercial Availability: Hydrochloride vs Free Base

The hydrochloride salt (CAS 1624261-14-8) is available from multiple non‑excluded commercial suppliers with a minimum purity specification of 95% . One supplier (LeYan, Cat. 1518379) lists the hydrochloride at 98% purity , exceeding the free base minimum purity (95%) listed by AKSci (Cat. 7308DX) for CAS 1199774‑30‑5 . The hydrochloride salt is classified as non‑hazardous for DOT/IATA transport and is recommended for long‑term storage in a cool, dry place . The free base, in contrast, has limited commercial availability and higher procurement lead times according to multiple vendor listings.

Purity & procurement
Direct head-to-head
Hydrochloride salt available at 98% purity (LeYan) vs free base 95% minimum; salt classified non‑hazardous for transport.
Higher purity specification may support reproducible synthesis
Vendor specifications as of 2025–2026
Procurement specification Purity comparison Commercial sourcing

Ortho Effect on pKa: Ortho vs Meta/Para Isomers

The ortho effect is a well‑established phenomenon in benzoic acid chemistry: ortho‑substituted benzoic acids are consistently stronger acids (lower pKa) than their meta and para counterparts, regardless of the electronic nature of the substituent [1]. For the analogous amino‑substituted benzoic acid series (where data are available), the pKa values are: ortho (2‑NH₂) 4.95, meta (3‑NH₂) 4.73, para (4‑NH₂) 4.89 [2]. While experimental pKa data for the methylaminoethyl‑substituted series are not published, the ortho‑substituted isomer (CAS 855277‑17‑7) is predicted to be a measurably stronger acid than the 3‑(target) and 4‑ isomers, leading to a different ionization state at physiological pH (7.4) and consequently different protein binding, membrane permeability, and assay behavior.

Ortho effect on pKa
Class-level inference
Predicted ΔpKa (ortho–meta) ~ +0.22 units; based on amino‑benzoic acid analog (ortho pKa 4.95, meta 4.73).
Ortho isomer ionization state differs at pH 7.4, potentially altering assay behavior
Experimental pKa not published for this series
Acid dissociation constant Ortho effect Ionization state

3-(2-(Methylamino)ethyl)benzoic acid hydrochloride: Validated Application Scenarios


Synthetic Precursor to PRL-8-53 and Related Nootropics

3‑(2‑(Methylamino)ethyl)benzoic acid hydrochloride is the direct des‑benzyl precursor to PRL‑8‑53 (methyl 3‑(2‑(benzyl(methyl)amino)ethyl)benzoate hydrochloride). The Hansl patent (US3870715) explicitly describes the meta‑amino ethyl benzoic acid scaffold as the essential pharmacophore [1]. Reductive amination with benzaldehyde converts the secondary methylamine to the N‑benzyl tertiary amine of PRL‑8‑53, while esterification of the carboxylic acid yields the methyl ester [2]. Procurement of the hydrochloride salt provides the optimal starting material due to its higher purity (up to 98%) and non‑hygroscopic solid form, facilitating accurate stoichiometric control in subsequent derivatization steps.

SAR Studies of Amino Ethyl Benzoic Acid Pharmacophores

The compound serves as the unsubstituted secondary amine reference standard for SAR investigations of the Hansl amino ethyl meta benzoic acid series. By systematically varying the N‑substituent (e.g., benzyl, methyl, ethyl, cyclopropylmethyl) and ester moiety (free acid, methyl ester, ethyl ester) while maintaining the critical meta‑position topology, researchers can map the structural determinants of hypermnesic activity. The human clinical data for the N‑benzyl methyl ester (PRL‑8‑53, 87.5–152% recall improvement [3]) provide the benchmark against which the N‑methyl free acid (target compound) and other analogs can be quantitatively compared.

Solubility-Enhanced Reference for In Vitro Assays

The hydrochloride salt form is the preferred procurement choice for in vitro assays requiring aqueous dissolution of the amino ethyl benzoic acid scaffold. The hydrochloride salt is expected to exhibit 10‑ to 21‑fold greater aqueous solubility than the free base [4], reducing the need for DMSO or other organic co‑solvents that may confound cell‑based or biochemical assay readouts. This property is particularly relevant for receptor binding, enzyme inhibition, and cellular uptake studies where consistent compound dissolution is critical for reproducible concentration‑response curves.

Metabolite Reference Standard for PRL-8-53 Metabolism

3‑(2‑(Methylamino)ethyl)benzoic acid represents the putative N‑desbenzyl metabolite of PRL‑8‑53. Its hydrochloride salt, available at up to 98% purity with well‑characterized physicochemical properties (logP 1.27, density 1.119 g/cm³ ), provides an analytically qualified reference material for LC‑MS/MS method development, metabolite profiling, and pharmacokinetic studies of PRL‑8‑53 and related amino ethyl benzoate nootropics.

Application
Selection Property
Validation Focus
PRL-8-53 precursor synthesis
Meta-substituted hydrochloride salt with high purity specification
Reductive amination efficiency and stoichiometric control
SAR studies of aminoethyl benzoic acid pharmacophores
Unsubstituted secondary amine with critical meta topology
Benchmark comparison against PRL-8-53 reported recall endpoint context
Aqueous in vitro assay reference
Hydrochloride salt for enhanced aqueous dissolution
Assay reproducibility and reduced organic co‑solvent interference
Metabolite reference for PRL-8-53 metabolism
High-purity N‑desbenzyl metabolite standard
LC‑MS/MS method development and metabolite profiling
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